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Abstract

Stable isotope labeling is a fundamental technique in mass spectrometry-based quantitative
proteomics, enabling the accurate determination of relative protein abundance in complex
biological samples. Chemical labeling with reagents like Succinic anhydride-13C2 offers a
versatile and cost-effective approach. This application note provides a detailed protocol for the
use of Succinic anhydride-13C2 for the quantitative analysis of proteins. This method involves
the covalent modification of primary amines (N-termini and lysine side chains) in proteins with
either the "light" (natural abundance) or "heavy" (13C2-labeled) succinic anhydride. The
resulting mass difference allows for the direct comparison of protein levels between different
samples within a single mass spectrometry analysis, providing robust and reliable
guantification.

Principle of the Method

The core of this quantitative proteomics strategy lies in the chemical derivatization of proteins.
Primary amine groups within proteins, specifically the N-terminal a-amine and the e-amine of
lysine residues, are acylated by succinic anhydride. In this method, two distinct protein
populations (e.g., control vs. treated) are labeled separately. One sample is treated with
standard succinic anhydride ("light"), while the other is labeled with Succinic anhydride-13C2
("heavy"). The incorporation of two 13C atoms in the heavy reagent results in a predictable
mass shift for every labeled amine group.
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Following the labeling, the "light" and "heavy" protein samples are combined, enzymatically
digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass
spectrometry (LC-MS/MS). In the mass spectrometer, peptides labeled with the heavy and light
reagents will appear as pairs of peaks separated by a specific mass difference. The relative
abundance of a given protein between the two samples is determined by comparing the signal
intensities of these corresponding light and heavy peptide pairs. This approach minimizes
experimental variability that can be introduced during sample processing and analysis.

Experimental Workflow
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Caption: Experimental workflow for quantitative proteomics using Succinic anhydride-13C2.
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Caption: Chemical reaction of Succinic anhydride-13C2 with a primary amine on a peptide.

Detailed Experimental Protocol

This protocol is adapted from methodologies for similar chemical labeling techniques.[1][2]
1. Protein Sample Preparation

1.1. Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease inhibitors.
An amine-free buffer such as 8 M urea in 200 mM triethylammonium bicarbonate (TEAB), pH
8.0, is recommended.[1]

1.2. Protein Quantification: Determine the protein concentration of each sample using a
standard method like the BCA assay to ensure equal amounts of protein are used for labeling.

1.3. Reduction and Alkylation:

e For each sample (e.g., 100 pg of protein), add dithiothreitol (DTT) to a final concentration of
20 mM.

e Incubate at 37°C for 30 minutes with agitation to reduce disulfide bonds.[1]

o Cool the sample to room temperature.

o Add iodoacetamide (IAA) to a final concentration of 40 mM to alkylate cysteine residues.

e Incubate in the dark at room temperature for 30 minutes.

N

. Isotopic Labeling with Succinic Anhydride
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2.1. Prepare Labeling Reagents: Prepare stock solutions of "light" succinic anhydride and
"heavy" Succinic anhydride-13C2 in an anhydrous organic solvent like dimethylformamide
(DMF) or acetonitrile.

2.2. Labeling Reaction:

» Divide the reduced and alkylated protein samples into two sets for "light" and "heavy"
labeling.

» Add the "light" succinic anhydride solution to one set of samples and the "heavy" Succinic
anhydride-13C2 solution to the other. A 10-fold molar excess of the anhydride over the total
number of amine groups (N-termini and lysine side chains) is a good starting point.[2]

 Incubate the reaction at room temperature for 1 hour with gentle mixing. The pH of the
reaction should be maintained around 8.0.

2.3. Quenching the Reaction: Quench the labeling reaction by adding a solution containing a
primary amine, such as Tris buffer or hydroxylamine, to a final concentration of 50-100 mM.

3. Sample Processing for Mass Spectrometry

3.1. Combine Samples: After quenching, combine the "light" and "heavy" labeled samples at a
1:1 ratio based on the initial protein amount.

3.2. Protein Digestion:

e Dilute the combined sample with a buffer compatible with trypsin digestion (e.g., 50 mM
TEAB) to reduce the urea concentration to below 1.5 M.

e Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

e Incubate overnight at 37°C.

3.3. Peptide Cleanup:

 Acidify the digested peptide mixture with formic acid or trifluoroacetic acid to a final
concentration of 0.1-1%.

o Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip to remove salts
and other interfering substances.

o Elute the peptides from the C18 material and dry them completely using a vacuum
centrifuge.
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4. LC-MS/MS Analysis and Data Processing

4.1. LC-MS/MS: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in
water) and analyze using a high-resolution mass spectrometer coupled to a nano-liquid
chromatography system.

4.2. Data Analysis: Process the raw mass spectrometry data using a software suite capable of
identifying and quantifying isotopically labeled peptides. The software should be configured to
search for succinylation of lysine residues and protein N-termini, with a variable modification
corresponding to the mass of the "light" succinyl group and the "heavy" 13C2-succinyl group.
The relative protein abundance is calculated from the intensity ratios of the "heavy" and "light"
peptide pairs.

Quantitative Data Summary

The following table presents representative quantitative data from an experiment quantifying
lysine succinylation stoichiometry on Bovine Serum Albumin (BSA).[1] While this experiment
utilized deuterated succinic anhydride (d4-succinic anhydride), the principles of quantification
and the expected quality of data are directly comparable to what would be achieved with
Succinic anhydride-13C2. The data demonstrates the ability of this chemical labeling method
to accurately measure the percentage of modification at specific sites.

Table 1. Quantification of Measured BSA Lysine Succinylation Occupancy for 20 Proteolytic
Succinylated Peptides[1]
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Pentid 0% 1% 10% 50% 100%
eptide
= s Succinylate Succinylate Succinylate Succinylate Succinylate
equence
L d BSA d BSA d BSA d BSA d BSA

K.VPQVSTP

0.1 1.6 13.9 49.7 98.9
TLVEVSR.K
K.QTALVELL

0.1 1.1 10.7 48.2 98.6
K.H
K.ECCDKPL

0.2 0.9 10.3 494 994
LEK.S
R.HPYFYAP
ELLYYAETK. 0.5 25 17.2 52.3 97.5
Y
K.YLYEIAR.R 0.1 3.5 20.8 51.0 99.0
K.HLVDEPQ

0.3 1.9 10.7 49.6 98.2
NLIK.Q
K.LKPDPNTL

2.0 1.7 10.9 47.7 96.3
CDEFK.A
K.ADEKKFW
GKYLYEIAR. 0.3 1.2 10.0 53.0 98.0
R
K.IFWGKYLY

1.1 1.8 12.9 57.9 94.1
EIAR.R
K.KQTALVEL

0.2 1.4 11.6 48.6 98.8
LK.H

Data represents the measured percentage of succinylation at specific lysine residues,
calculated as L/(L+H)%, where L is the intensity of the endogenously succinylated (light)
peptide and H is the intensity of the exogenously labeled (heavy) peptide on unmodified
lysines.[1]

Conclusion
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The use of Succinic anhydride-13C2 for stable isotope labeling provides a robust and
accurate method for quantitative proteomics. This chemical labeling approach is applicable to a
wide range of sample types and offers a reliable means to compare protein expression levels
between different biological states. The detailed protocol and representative data presented
here serve as a comprehensive guide for researchers, scientists, and drug development
professionals to implement this powerful quantitative technique in their own studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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